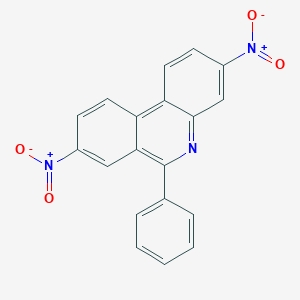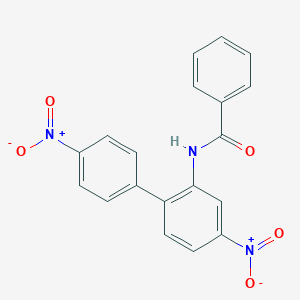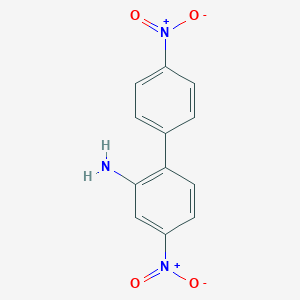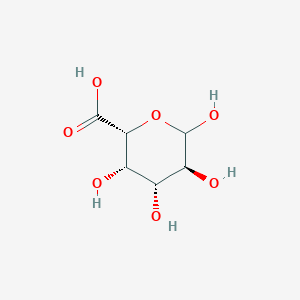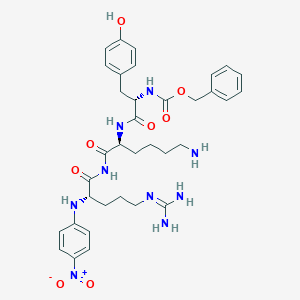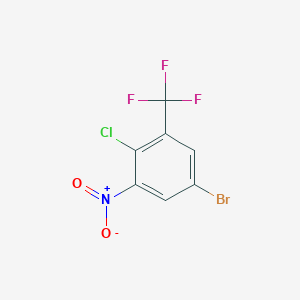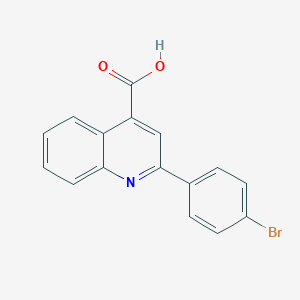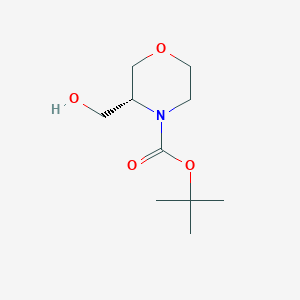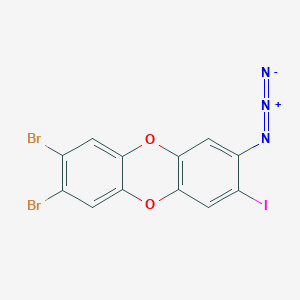
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin (AIDD) is a synthetic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. AIDD is a halogenated dibenzo-1,4-dioxin derivative that contains both iodine and azide functional groups. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Scientific Research Applications
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has shown potential in various scientific research applications. One of the most promising applications is in the field of photoaffinity labeling. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin can be used as a photoaffinity label for the identification and isolation of protein targets. This compound can also be used in the development of new drugs and therapies. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has shown potential as an anticancer agent, and its mechanism of action is currently being studied.
Mechanism Of Action
The mechanism of action of 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin is not fully understood. However, it is believed that the compound interacts with cellular proteins and DNA through its azide and iodine functional groups. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin can induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes. In vivo studies have shown that 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin can reduce tumor growth in mice. However, the compound has also been shown to have toxic effects on certain cells and tissues.
Advantages And Limitations For Lab Experiments
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has several advantages for lab experiments. It is a highly specific and potent compound that can be used in small quantities. It is also easy to synthesize using various methods. However, the compound has some limitations. It is highly reactive and can be toxic to certain cells and tissues. It also requires special handling and storage conditions.
Future Directions
There are several future directions for 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin research. One direction is the development of new drugs and therapies based on the compound. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has shown potential as an anticancer agent, and its mechanism of action is currently being studied. Another direction is the identification and isolation of protein targets using 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin as a photoaffinity label. This could lead to the discovery of new drug targets and pathways. Further studies are also needed to determine the toxicity and safety of 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin in vivo.
Conclusion
In conclusion, 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin is a synthetic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. The compound has been synthesized using various methods and has shown promising results in various scientific applications. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has potential as an anticancer agent and can be used as a photoaffinity label for the identification and isolation of protein targets. However, further studies are needed to determine the mechanism of action, toxicity, and safety of the compound.
Synthesis Methods
The synthesis of 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,3-dibromo-7,8-dimethoxydibenzo-1,4-dioxin with sodium azide and iodine in the presence of a catalyst. This method yields 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin with a purity of over 95%. Other methods include the use of halogen exchange reactions and palladium-catalyzed cross-coupling reactions.
properties
CAS RN |
106463-72-3 |
|---|---|
Product Name |
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin |
Molecular Formula |
C12H4Br2IN3O2 |
Molecular Weight |
508.89 g/mol |
IUPAC Name |
2-azido-7,8-dibromo-3-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br2IN3O2/c13-5-1-9-10(2-6(5)14)20-12-4-8(17-18-16)7(15)3-11(12)19-9/h1-4H |
InChI Key |
WIBBBXXFUWDSSZ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Br)Br)I)N=[N+]=[N-] |
Canonical SMILES |
C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Br)Br)I)N=[N+]=[N-] |
Other CAS RN |
106463-72-3 |
synonyms |
2-azido-3-(125I)iodo-7,8-dibromodibenzo-p-dioxin 2-azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin 2-azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin, 125I-labeled 2-azido-3-iodo-7,8-dibromodibenzo-p-dioxin AIBr2DD AIDB-dioxin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)

